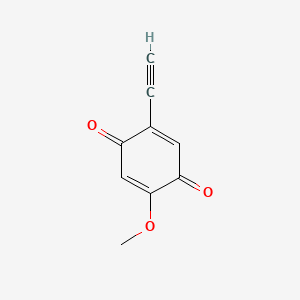

2-Ethynyl-5-methoxybenzo-1,4-quinone

Description

General Chemical Significance of 1,4-Benzoquinone (B44022) Derivatives

1,4-Benzoquinone and its derivatives are a pivotal class of organic compounds with a rich history in both fundamental and applied chemistry. chemicalbook.comwikipedia.org Their chemical significance stems from their versatile reactivity, primarily their ability to act as dienophiles in Diels-Alder reactions and as effective oxidants in various chemical transformations. chemicalbook.com This reactivity makes them valuable intermediates in the synthesis of complex natural products and pharmaceutical agents. nih.gov

Furthermore, the benzoquinone motif is a common feature in numerous natural products, contributing to their diverse biological activities. nih.gov These activities range from antimicrobial and anticancer to anti-inflammatory properties, underscoring the importance of this chemical scaffold in medicinal chemistry. nih.govnih.gov

Importance of Substitution Patterns in Benzoquinone Research

The chemical and biological properties of the 1,4-benzoquinone core can be finely tuned by the introduction of various substituents onto the ring. The nature and position of these substituents profoundly influence the molecule's electronic properties, reactivity, and biological interactions. nih.govnih.gov For instance, electron-donating groups, such as methoxy (B1213986) groups, can increase the electron density of the quinone ring, affecting its redox potential and reactivity in Michael additions. acs.org Conversely, electron-withdrawing groups can enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. nih.gov

The strategic placement of substituents can also dictate the regioselectivity of reactions, allowing for the synthesis of specific isomers with desired properties. This level of control is crucial in the design of targeted therapeutic agents and functional materials.

Scope and Rationale for Investigating 2-Ethynyl-5-methoxybenzo-1,4-quinone

The investigation into this compound is driven by the unique combination of its ethynyl (B1212043) and methoxy substituents, which are anticipated to impart novel and valuable properties to the benzoquinone scaffold.

The ethynyl group (-C≡CH) is a highly versatile functional group in organic synthesis. Its linear geometry and high electron density make it a valuable component for constructing more complex molecular architectures through reactions such as click chemistry, Sonogashira coupling, and various cycloadditions. The presence of an ethynyl group on the benzoquinone ring is expected to open up new avenues for derivatization and the creation of novel quinone-based polymers and materials.

The methoxy group (-OCH3) , as an electron-donating group, is known to modulate the electronic properties of the benzoquinone ring. acs.org It can influence the redox potential of the molecule, which is a critical parameter for its biological activity and its performance in electronic applications. The methoxy group can also affect the lipophilicity of the compound, potentially influencing its bioavailability and cellular uptake. researchgate.net

The study of this compound is situated at the intersection of several active areas of chemical research. The exploration of novel synthetic methodologies for functionalized quinones, the development of new anticancer agents, and the design of advanced organic materials are all fields that could benefit from the unique properties of this compound. nih.govresearchgate.net The presence of both a reactive ethynyl handle and a property-modulating methoxy group makes it a promising candidate for a wide range of applications, from medicinal chemistry to materials science.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 2-ethynyl-5-methoxycyclohexa-2,5-diene-1,4-dione |

| Molecular Formula | C₉H₆O₃ |

| Canonical SMILES | COC1=CC(=O)C(=CC1=O)C#C |

| InChI Key | ISBDNZMXGHATOW-UHFFFAOYSA-N |

Table 1: Chemical properties of this compound.

Structure

3D Structure

Properties

CAS No. |

82511-23-7 |

|---|---|

Molecular Formula |

C9H6O3 |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

2-ethynyl-5-methoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C9H6O3/c1-3-6-4-8(11)9(12-2)5-7(6)10/h1,4-5H,2H3 |

InChI Key |

ISBDNZMXGHATOW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=O)C(=CC1=O)C#C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 2 Ethynyl 5 Methoxybenzo 1,4 Quinone and Benzoquinone Systems

Nucleophilic Addition Reactions to the Quinone Core

Nucleophilic addition is a fundamental reaction of p-quinones. The regioselectivity of these reactions is influenced by the electronic properties of the substituents on the quinone ring. In the case of 2-ethynyl-5-methoxybenzo-1,4-quinone, the electron-withdrawing nature of the ethynyl (B1212043) group and the electron-donating nature of the methoxy (B1213986) group create a complex electronic environment that dictates the outcome of nucleophilic attack.

Regiochemical Studies of Conjugate Additions

The conjugate addition of nucleophiles to substituted 1,4-benzoquinones is a well-studied reaction, yet the regioselectivity can be complex and dependent on several factors. In quinones with an electron-donating substituent, the most reactive position is generally position 5. Conversely, in quinones bearing an electron-acceptor or an unsaturated substituent, the most reactive position is typically either 6 or 3. researchgate.net

For monoalkyl-1,4-benzoquinones, the regioselectivity of conjugate addition of thiols, amines, methanol (B129727), and hydrogen chloride is influenced by the electrophilicity of position 5 in the unprotonated quinone and the increased electrophilicity of position 6 in an acidic medium. The acidity of the intermediate hydroquinones also plays a role in determining the final product distribution. researchgate.net

The reaction of 2-methoxycarbonyl-1,4-benzoquinone with various nucleophiles provides further insight into regioselectivity. The presence of the methoxycarbonyl group enhances the reactivity of the 3-position, leading to nucleophilic addition at this site under mild conditions. asianpubs.org This is attributed to the conjugation of the C-3 carbon with both the 1-carbonyl group and the side-chain carbonyl group, making it the most electrophilic carbon atom. asianpubs.org

| Nucleophile | Quinone | Conditions | Major Product(s) | Reference |

| Thiols, Amines, Methanol, HCl | Monoalkyl-1,4-benzoquinones | Neutral / Acidic | 5- and 6-substituted products | researchgate.net |

| Alcohols | 2-Acetyl-1,4-benzoquinone | Dry benzene (B151609) | 3-Alkoxy-acetylquinone | asianpubs.org |

| Malononitrile | 2-Methoxycarbonyl-1,4-benzoquinone | Benzene, 2-methoxypyridine | Adduct at C-3 | asianpubs.org |

Distinction between Addition/Elimination and Ipso-Substitution Mechanisms

The reaction of nucleophiles with substituted quinones can proceed through different mechanistic pathways, primarily addition/elimination and ipso-substitution. Distinguishing between these mechanisms is crucial for understanding the reaction outcome and for designing synthetic strategies.

A study on 2,5-dihydroxy- researchgate.netunibo.it-benzoquinone (DHBQ) reacting with secondary amines and thiols revealed that the mechanism is dependent on the nucleophile. rsc.org Using selectively 13C isotopically labelled DHBQ, it was demonstrated that the reaction with morpholine (B109124) proceeds via an ipso-substitution mechanism. In contrast, the reaction with benzenethiol (B1682325) and 1-hexanethiol (B106883) follows an addition/elimination pathway. Interestingly, when the corresponding thiolates were used, both mechanisms were observed to operate in parallel. rsc.org

The addition-elimination mechanism typically involves the initial addition of the nucleophile to an unsubstituted carbon of the quinone ring, followed by the elimination of a leaving group from an adjacent carbon. Ipso-substitution, on the other hand, involves the direct replacement of a substituent on the quinone ring by the incoming nucleophile.

Reactivity with Nitrogen and Sulfur Nucleophiles (e.g., Amines, Thiols)

The reaction of quinones with nitrogen and sulfur nucleophiles is of significant biological and chemical importance. These reactions are involved in processes such as protein modification and the synthesis of heterocyclic compounds. helsinki.finih.gov

Generally, thiols are more reactive towards quinones than amines. nih.gov The reaction of 4-methylbenzoquinone (4MBQ) with proteins and various thiol and amine compounds showed that proteins with free thiol groups were rapidly modified. nih.gov The rate constants for the reaction of 4MBQ with amines were found to be at least 5 x 10^5 times slower than with low-molecular-mass thiols. nih.gov This kinetic preference is attributed to the higher nucleophilicity of the thiol group.

The reaction of p-benzoquinone with alkanethiols can lead to the formation of 2-, 2,6-, and 2,5-conjugate addition products. researchgate.net A sequential addition/in situ oxidation protocol can be employed to obtain bis-, tris-, and even tetrakis(alkylsulfanyl)-p-benzoquinones in good yields. researchgate.net In contrast, the reaction of p-benzoquinone with secondary amines typically forms 3-(N-alkylamino)-cyclohexanone derivatives. wikipedia.org

| Nucleophile | Quinone | Product Type | Key Findings | Reference |

| Thiols (e.g., Cysteine) | 4-Methylbenzoquinone | Thiol-phenol adducts | Thiols are major kinetic targets for protein modification by quinones. | nih.gov |

| Amines (e.g., Glycine) | 4-Methylbenzoquinone | Amine-quinone adducts | Reaction is significantly slower than with thiols. | nih.gov |

| Alkanethiols | p-Benzoquinone | Mono-, di-, tri-, and tetra-adducts | Sequential addition allows for multiple substitutions. | researchgate.net |

| Secondary Amines | p-Benzoquinone | 3-(N-alkylamino)-cyclohexanone | Conjugate addition product. | wikipedia.org |

Cyclization Reactions Involving the Ethynyl Moiety

The ethynyl group in this compound provides a reactive handle for subsequent cyclization reactions, enabling the synthesis of various heterocyclic systems. These transformations can be mediated by acids or proceed through pericyclic pathways.

Brønsted Acid-Mediated Cyclizations to Form Heterocyclic Systems

Brønsted acids can mediate the tandem cyclization of substrates with in situ generated ortho-alkynyl quinone methides. nih.gov This strategy has been employed to synthesize heterocyclic quaternary phosphonium (B103445) salts. The reaction proceeds through a deconstructive reorganization based on a tandem 1,4-addition/intramolecular cyclization of triphenylphosphine (B44618) derivatives with the ortho-alkynyl quinone methides. nih.gov This method is notable for being metal-free, proceeding under mild conditions, and exhibiting high efficiency and a broad substrate scope. nih.gov

Another example of Brønsted acid-mediated cyclization involves the reaction of 1,6-enynes with nitriles. This electrophilic addition cyclization/amidation reaction leads to the formation of 3-enamide-substituted dihydrobenzofurans. rsc.org The transformation is initiated by the addition of a Brønsted acid to the enyne, followed by intramolecular cyclization to form a cationic intermediate, which is then trapped by a nitrile nucleophile. rsc.org

Intramolecular Cycloadditions and Related Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by a simultaneous reorganization of bonding electrons. msu.edu These reactions, which include cycloadditions and electrocyclic reactions, are typically unaffected by catalysts or solvent changes and often exhibit high stereospecificity. msu.edu

Intramolecular cycloadditions involving a quinone moiety can lead to the formation of complex polycyclic structures. For instance, the catalytic asymmetric intramolecular [4+2] cycloaddition of in situ generated ortho-quinone methides has been developed. nih.gov In the presence of a chiral imidodiphosphoric acid catalyst, salicylaldehydes react with dienyl alcohols to form transient ortho-quinone methide intermediates. These intermediates then undergo an intramolecular [4+2] cycloaddition to yield highly functionalized furanochromanes and pyranochromanes with excellent diastereoselectivity and enantioselectivity. nih.gov

While direct examples involving this compound in intramolecular cycloadditions are not extensively detailed in the provided context, the principles of pericyclic reactions suggest that the ethynyl group could participate as a dienophile or a component of a larger conjugated system, enabling access to a variety of fused heterocyclic quinones.

Oxidative and Reductive Transformations

The chemical behavior of this compound is significantly influenced by its capacity to undergo oxidative and reductive transformations. These processes are central to its reactivity and potential applications, involving the transfer of electrons and the generation of intermediate species.

Electron Transfer Pathways and Redox Potentials

The redox activity of benzoquinones is a defining characteristic of this class of compounds. The substituents on the quinone ring play a crucial role in modulating their electron-transfer activities. In the case of this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing ethynyl group dictates its redox properties.

The reduction of quinones can proceed through a series of one-electron transfer steps, leading to the formation of a semiquinone radical anion and subsequently a hydroquinone (B1673460) dianion. The stability and reactivity of these intermediates are influenced by the electronic nature of the substituents. The methoxy group, being an electron-donating group, increases the electron density on the quinone ring, which would generally be expected to make the reduction less favorable and lower the redox potential compared to unsubstituted benzoquinone. Conversely, the ethynyl group is electron-withdrawing, which would tend to stabilize the reduced species and increase the redox potential. The precise redox potential of this compound would therefore be a balance of these opposing electronic effects.

Studies on various substituted ubiquinone derivatives have shown that methoxy groups are critical for electron-acceptor activity in biological systems. For instance, the replacement of a methoxy group with hydrogen can lead to a significant decrease in or complete loss of activity in succinate-ubiquinone reductase systems, highlighting the specific requirement for the methoxy substituent. nih.gov

The electron-transfer pathways in quinone systems can be complex, involving both through-bond and through-space mechanisms. In biological systems like Complex II (succinate dehydrogenase), the electron transfer from a [3Fe-4S] cluster to ubiquinone is a critical step. nih.govacs.org The efficiency of this transfer is highly dependent on the architecture of the quinone-binding site and the distances between the redox centers. nih.govacs.org While specific studies on the electron transfer pathways of this compound are not available, the principles governing these processes in other quinones are applicable.

Table 1: Influence of Substituents on Benzoquinone Redox Properties (Illustrative)

| Substituent at C2 | Substituent at C5 | Expected Effect on Redox Potential | Rationale |

| H | H | Baseline | Unsubstituted p-benzoquinone |

| OCH₃ | H | Decrease | Electron-donating group destabilizes the quinone |

| C≡CH | H | Increase | Electron-withdrawing group stabilizes the semiquinone/hydroquinone |

| C≡CH | OCH₃ | Balanced | Competing effects of electron-donating and electron-withdrawing groups |

Role in Redox Cycling Mechanisms

Redox cycling is a process in which a compound repeatedly accepts and donates electrons, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anion and hydrogen peroxide. nih.govresearchgate.netnih.gov Quinones are well-known redox-cycling agents. researchgate.net The process typically involves the one-electron reduction of the quinone to a semiquinone radical by enzymes such as NADPH-cytochrome P450 reductase. This semiquinone can then be re-oxidized by molecular oxygen back to the parent quinone, producing a superoxide radical in the process. nih.gov

The ability of this compound to participate in redox cycling would depend on the stability of its semiquinone intermediate and its redox potential. The presence of both an electron-donating and an electron-withdrawing group could influence the kinetics of the redox cycling process. The methoxy group might enhance the stability of the semiquinone radical through resonance, while the ethynyl group would affect the ease of the initial reduction.

The generation of ROS through redox cycling can have significant biological implications. This process is a mechanism of toxicity for some quinones but is also harnessed in certain therapeutic strategies. nih.gov The specific role of this compound in redox cycling mechanisms would require experimental investigation to determine the rate of ROS production and the stability of the involved intermediates.

Transition Metal-Catalyzed Functionalizations

The benzoquinone scaffold is amenable to various transition metal-catalyzed reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. These reactions can target either the C-H bonds of the quinone ring or involve coupling at positions bearing suitable leaving groups.

C-H Activation and Functionalization Strategies

Direct C-H activation is a powerful tool for the functionalization of aromatic rings, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. acs.orgnih.gov Palladium-catalyzed direct C-H functionalization of benzoquinone has been shown to be a viable strategy for creating C-C bonds. researchgate.net These reactions can be controlled to achieve either mono- or disubstitution, and can even be performed in environmentally benign solvents like water or acetone. researchgate.net

For this compound, the available C-H bonds on the quinone ring are potential sites for such functionalization. The regioselectivity of these reactions is often directed by the electronic properties of the existing substituents. The methoxy group is an electron-donating group, which could direct C-H activation to the ortho or para positions, although in this specific quinone, only the ortho C-H is available. The ethynyl group, being electron-withdrawing, would also influence the reactivity of the adjacent C-H bond.

Transition-metal-catalyzed C-H activation often involves the use of a directing group to achieve high regioselectivity. acs.orgnih.gov In the absence of a strong directing group, the inherent electronic and steric properties of the substrate guide the reaction. Research on the direct arylation of chromones and enaminones has shown that simple substitutions can lead to divergent site-selectivity, underscoring the subtle interplay of factors that control the outcome of C-H functionalization reactions. researchgate.net

Further Coupling Reactions at the Quinone Ring

Beyond C-H activation, the benzoquinone ring can participate in other transition metal-catalyzed coupling reactions. For instance, palladium-catalyzed oxidative cross-coupling reactions have been studied, where benzoquinone itself can act as a promoter or an oxidant in the catalytic cycle. illinois.eduorganic-chemistry.org

The ethynyl group on this compound presents a versatile handle for further functionalization. The terminal alkyne can undergo a variety of coupling reactions, such as Sonogashira, Suzuki, and Heck couplings, although these would be reactions of the substituent rather than the quinone ring itself.

Regarding the quinone ring, nucleophilic addition reactions are a common transformation for benzoquinones. While not strictly a transition metal-catalyzed coupling reaction in all cases, the addition of nucleophiles to the electron-deficient double bonds of the quinone is a key aspect of their reactivity. Theoretical studies on the addition of anilines and phenolates to substituted p-benzoquinones have provided insights into the regioselectivity of these reactions, which can lead to either substitution or addition/oxidation products. acs.org The presence of the methoxy and ethynyl groups would be expected to strongly influence the regiochemical outcome of such nucleophilic additions to this compound.

Table 2: Potential Transition Metal-Catalyzed Reactions for Functionalizing Benzoquinone Systems

| Reaction Type | Catalyst (Example) | Potential Application to this compound |

| C-H Arylation | Palladium (Pd) | Direct introduction of aryl groups at the C-H positions of the quinone ring. researchgate.net |

| Oxidative Cross-Coupling | Palladium (Pd) | The quinone moiety could act as an internal oxidant in coupling reactions involving other parts of a larger molecule. illinois.edu |

| Nucleophilic Addition | (Not always metal-catalyzed) | Addition of nucleophiles to the electron-deficient ring, with regioselectivity influenced by substituents. acs.org |

Advanced Characterization Methodologies for 2 Ethynyl 5 Methoxybenzo 1,4 Quinone and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-ethynyl-5-methoxybenzo-1,4-quinone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the verification of the compound's connectivity and substitution pattern.

In the ¹H NMR spectrum, distinct signals corresponding to the ethynyl (B1212043) proton, the methoxy (B1213986) group protons, and the two quinone ring protons are expected. The ethynyl proton (H-C≡) would typically appear as a sharp singlet in a region characteristic for acetylenic protons. The methoxy protons (-OCH₃) would also present as a sharp singlet, but at a different chemical shift. The two protons on the quinone ring are in different chemical environments and would therefore be expected to appear as distinct signals, likely doublets due to coupling with each other.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. This includes the two carbonyl carbons of the quinone ring, the carbons of the C=C double bonds, the methoxy carbon, and the two carbons of the ethynyl group. The chemical shifts of the carbonyl carbons are typically found significantly downfield.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethynyl-H | ~3.0-3.5 | Singlet (s) | 1H |

| Methoxy-H | ~3.8-4.0 | Singlet (s) | 3H |

| Ring-H (adjacent to ethynyl) | ~6.5-6.8 | Doublet (d) | 1H |

| Ring-H (adjacent to methoxy) | ~6.0-6.3 | Doublet (d) | 1H |

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound researchgate.netcompoundchem.comwisc.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (adjacent to methoxy) | ~180-185 |

| C=O (adjacent to C-H) | ~185-190 |

| C-methoxy | ~160-165 |

| C-ethynyl | ~145-150 |

| C-H (adjacent to ethynyl) | ~135-140 |

| C-H (adjacent to methoxy) | ~110-115 |

| Ethynyl C-H | ~80-85 |

| Ethynyl C-quinone | ~75-80 |

| Methoxy C | ~55-60 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₉H₆O₃.

In a typical mass spectrum, the molecule would be ionized, and the resulting molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be detected. The fragmentation of this ion would provide valuable structural clues. For instance, common fragmentation pathways for benzoquinones involve the loss of carbon monoxide (CO) molecules. murdoch.edu.au The presence of the methoxy and ethynyl groups would also lead to characteristic fragmentation patterns, such as the loss of a methyl radical (•CH₃) from the methoxy group or cleavage of the ethynyl group. murdoch.edu.auresearchgate.net

The fragmentation data presented below is a hypothetical representation based on the known fragmentation of similar quinone structures, as specific experimental mass spectral data for this compound is not available.

Interactive Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 174 | [C₉H₆O₃]⁺ (Molecular Ion) | - |

| 146 | [M - CO]⁺ | Loss of carbon monoxide |

| 118 | [M - 2CO]⁺ | Sequential loss of two carbon monoxide molecules |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 125 | [M - HCCH - CO]⁺ | Loss of acetylene (B1199291) and carbon monoxide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups.

The most prominent features would be the strong absorptions from the carbonyl (C=O) groups of the quinone ring, typically observed in the region of 1650-1680 cm⁻¹. The carbon-carbon double bond (C=C) stretching of the quinone ring would also give rise to absorptions in the 1600-1650 cm⁻¹ range. The presence of the ethynyl group would be confirmed by a sharp, weak to medium absorption band for the C≡C stretch around 2100-2260 cm⁻¹ and a characteristic C-H stretch for the terminal alkyne at approximately 3300 cm⁻¹. masterorganicchemistry.com The methoxy group would be identified by C-H stretching vibrations just below 3000 cm⁻¹ and a C-O stretching band in the 1000-1300 cm⁻¹ region. researchgate.netucla.eduorgchemboulder.com

The following table provides expected IR absorption frequencies for this compound based on its functional groups. Specific experimental data is not available.

Interactive Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Acetylenic C-H Stretch | ~3300 | Sharp, Medium |

| Aromatic C-H Stretch | ~3050-3150 | Weak |

| Methoxy C-H Stretch | ~2850-2960 | Medium |

| C≡C Stretch | ~2100-2260 | Weak to Medium |

| C=O Stretch (Quinone) | ~1650-1680 | Strong |

| C=C Stretch (Quinone Ring) | ~1600-1650 | Medium |

| C-O Stretch (Methoxy) | ~1000-1300 | Strong |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The extended π-system of this compound, which includes the quinone ring and the ethynyl group, is expected to give rise to characteristic absorptions in the ultraviolet and visible regions of the electromagnetic spectrum. youtube.comlibretexts.org

Benzoquinones typically exhibit multiple absorption bands corresponding to different electronic transitions. These include n→π* transitions, which are generally weak, and π→π* transitions, which are usually much stronger. The presence of the methoxy and ethynyl substituents will influence the energy of these transitions and thus the position of the absorption maxima (λ_max). The methoxy group, being an electron-donating group, and the ethynyl group, extending the conjugation, are both expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted p-benzoquinone. libretexts.org

As specific experimental UV-Vis data for this compound is not available, the following table presents a plausible set of absorption maxima based on the behavior of similarly substituted quinones. researchgate.net

Interactive Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) | Solvent |

| π→π | ~250-280 | Ethanol |

| π→π | ~320-350 | Ethanol |

| n→π* | ~400-450 | Ethanol |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This method would provide definitive proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For a successful X-ray crystallographic analysis, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. The data obtained would confirm the planarity of the quinone ring and provide precise measurements of the C=O, C=C, C-O, C-C, C≡C, and C-H bond lengths and the angles between them. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular forces, such as hydrogen bonding or π-stacking. While no specific crystal structure data for this compound has been published, data for other substituted benzoquinones can provide an indication of the expected structural parameters. rsc.orgresearchgate.net

The crystallographic data presented here is a hypothetical example for a substituted p-benzoquinone and does not represent experimentally determined values for this compound.

Interactive Table 6: Representative X-ray Crystallographic Parameters for a Substituted p-Benzoquinone

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.0 - 8.0 |

| b (Å) | ~10.0 - 12.0 |

| c (Å) | ~8.0 - 9.0 |

| β (°) | ~95 - 105 |

| Volume (ų) | ~600 - 800 |

| Z | 4 |

Chromatographic and Separation Techniques in Synthesis and Analysis (e.g., LC-MS, TLC)

Chromatographic techniques are essential for the purification, separation, and analysis of this compound, both during its synthesis and for purity assessment of the final product.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. researchgate.net For a polar compound like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, with a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The retardation factor (Rf) value would depend on the specific solvent system used.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This technique is invaluable for the analysis of complex mixtures and for the purification of the target compound. shimadzu.comnih.govnih.gov In a typical LC-MS analysis of this compound, a reversed-phase HPLC column (e.g., C18) would be used, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization. The mass spectrometer would then provide mass-to-charge ratio information for the eluting components, allowing for the confirmation of the presence and purity of the desired product.

The chromatographic parameters in the following table are illustrative and would require optimization for the specific analysis of this compound.

Interactive Table 7: Representative Chromatographic Parameters for the Analysis of a Substituted Benzoquinone

| Technique | Parameter | Typical Value/Condition |

| TLC | Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | |

| Visualization | UV light (254 nm) or chemical stain | |

| LC-MS | Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid | |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |

| Gradient | e.g., 5% to 95% B over 10 minutes | |

| Detection | ESI-MS (Positive or Negative Ion Mode) |

Theoretical and Computational Investigations of 2 Ethynyl 5 Methoxybenzo 1,4 Quinone

Electronic Structure and Reactivity Predictions using Quantum Chemical Methods

Quantum chemical methods are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these techniques can model the distribution of electrons within a molecule and, consequently, its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. calvin.edu It is often employed to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by locating the minimum energy on the potential energy surface. chemrxiv.org For 2-Ethynyl-5-methoxybenzo-1,4-quinone, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G*, would iteratively adjust the bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible energy is found. calvin.edu

The output of such a calculation provides the total electronic energy of the molecule and the precise Cartesian coordinates of each atom in its optimized state. This data is crucial for understanding the molecule's fundamental stability and serves as the starting point for nearly all other computational predictions. chemrxiv.org

Table 1: Illustrative Example of DFT-Calculated Optimized Geometry for a Molecule. This table demonstrates the typical output format for a geometry optimization, providing the coordinates for each atom. Actual values for this compound would require a specific calculation.

| Atom | Element | X (Å) | Y (Å) | Z (Å) |

|---|---|---|---|---|

| C1 | Carbon | 1.452 | -0.731 | 0.000 |

| C2 | Carbon | 0.731 | 0.731 | 0.000 |

| O1 | Oxygen | 2.652 | -1.231 | 0.000 |

| ... (remaining atoms) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

For this compound, the electron-withdrawing nature of the quinone ring suggests a low-lying LUMO, making it a good electrophile. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which would raise the energy of the HOMO, while the ethynyl (B1212043) group (-C≡CH) is typically electron-withdrawing. FMO analysis quantifies these effects. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. kashanu.ac.irrsc.org

Table 2: Representative FMO Properties for a Substituted Quinone. The values illustrate how DFT calculations can quantify the energies of frontier orbitals.

| Property | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.58 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -3.21 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 3.37 | Indicator of chemical reactivity and stability |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling allows chemists to explore the step-by-step mechanism of a chemical reaction, providing insights that are often difficult to obtain experimentally.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). mit.edugithub.io Locating the precise geometry of the TS on the potential energy surface is a key goal of computational chemistry. fiveable.me Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to find this first-order saddle point. github.io A successful TS calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The energy difference between the reactants and the transition state is the activation energy (Ea). This value is crucial for predicting the rate of a reaction. A lower activation energy implies a faster reaction. For a reaction involving this compound, such as a nucleophilic addition or a cycloaddition, computational modeling can determine the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism. smu.edu

Most chemical reactions occur in a solvent, which can significantly influence reaction rates and mechanisms. researchgate.net Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. calvin.edukashanu.ac.ir This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. calvin.edu This allows for the modeling of specific interactions, such as hydrogen bonding between the solvent and the solute, providing a more detailed picture of the solvation shell. arxiv.org

For a polar molecule like this compound, moving from a nonpolar to a polar solvent would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction. kashanu.ac.ir

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties, serving as a powerful tool for structure verification and interpretation of experimental data. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO). acs.orgresearchgate.net By computing the expected ¹H and ¹³C NMR spectra for a proposed structure, one can compare them directly with experimental spectra to confirm or refute the structure. acs.org

UV-Visible Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent DFT (TD-DFT). researchgate.net These calculations predict the absorption wavelengths (λ_max) and their corresponding intensities (oscillator strengths), helping to interpret the observed electronic spectrum and understand the electronic structure of the molecule.

Table 3: Example of Predicted Spectroscopic Data (UV-Vis). This table shows typical data obtained from a TD-DFT calculation to predict a molecule's electronic absorption spectrum.

| Excitation | λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 385 | 0.215 | HOMO → LUMO |

| S₀ → S₂ | 295 | 0.089 | HOMO-1 → LUMO |

| S₀ → S₃ | 250 | 0.453 | HOMO → LUMO+1 |

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

As of the latest available information, specific molecular docking and molecular dynamics simulation studies focusing on the biomolecular interactions of this compound have not been published. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding of small molecule drug candidates to their protein targets. Following docking, molecular dynamics simulations can be used to study the stability of the predicted complex and observe the behavior of the molecule in the binding site over time.

Although direct studies on this compound are absent, research on structurally related methoxy-benzoquinone derivatives can provide insights into the potential applications of these computational methods. For instance, studies on other quinone compounds have utilized molecular docking to explore their inhibitory potential against various enzymes, such as cytochrome P450-3A4 and urease. These investigations typically report on binding affinities, key interacting amino acid residues, and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions).

Molecular dynamics simulations are also a common tool to assess the stability of ligand-protein complexes and to calculate binding free energies. This methodology has been applied to various quinone derivatives to understand their interactions with biological targets on a dynamic level.

In the absence of specific studies for this compound, any discussion of its potential biomolecular interactions would be purely speculative. The generation of detailed research findings and data tables, as requested, is therefore not possible. Further research is required to computationally investigate the binding modes and dynamic behavior of this compound with specific biological targets.

Mechanistic Elucidation of Biological Activities Associated with 2 Ethynyl 5 Methoxybenzo 1,4 Quinone and Analogues

Molecular Mechanisms of Cytotoxicity and Antiproliferative Effects

The cytotoxic profile of 2-Ethynyl-5-methoxybenzo-1,4-quinone and related compounds is not attributed to a single mode of action but rather to a combination of effects that disrupt cellular homeostasis and integrity. Key mechanisms include the generation of oxidative stress, disruption of the cytoskeleton, DNA damage, and the induction of programmed cell death. These activities are deeply rooted in the chemical reactivity of the benzoquinone core, which is further modulated by its substituents.

Interference with Cellular Redox Homeostasis

A primary mechanism of cytotoxicity for many quinone-containing compounds is their ability to interfere with the cell's redox balance. Quinones are known to undergo redox cycling, a process initiated by the enzymatic reduction of the quinone to a semiquinone radical. excli.de This one-electron reduction is often catalyzed by reductases such as NADPH-cytochrome P-450 reductase. excli.de

Under aerobic conditions, the semiquinone radical can rapidly transfer its extra electron to molecular oxygen (O₂), generating a superoxide (B77818) anion radical (O₂⁻•) and regenerating the parent quinone. excli.de This process can occur repeatedly, establishing a futile cycle that continuously produces superoxide radicals. These radicals are precursors to other reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). The excessive production of ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress. This condition causes widespread damage to cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA, ultimately contributing to cell death. excli.deresearchgate.net For instance, the cytotoxicity of compounds like 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) has been shown to involve oxidative stress, as its effects can be partially mitigated by antioxidants. nih.gov

Specific Interactions with Microtubule Dynamics and Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. Their dynamic nature, characterized by the polymerization and depolymerization of α- and β-tubulin heterodimers, makes them a key target for anticancer agents. nih.gov Disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis. nih.gov

While direct studies on this compound are limited, many cytotoxic small molecules exert their effects by inhibiting tubulin polymerization. nih.govnih.gov These agents often bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules. nih.govnih.gov A common structural feature of many colchicine-site inhibitors is a 3,4,5-trimethoxyphenyl moiety, which is crucial for high-affinity binding. nih.govresearchgate.net Although the subject compound possesses only a single methoxy (B1213986) group, this pathway represents a significant mechanism for other antiproliferative agents. For example, a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives have demonstrated potent, nanomolar inhibition of cancer cell growth by disrupting tubulin polymerization. nih.gov This highlights that interference with microtubule function is a validated and powerful mechanism for inducing cytotoxicity.

DNA Intercalation and Enzyme Inhibition in Nucleic Acid Metabolism

In addition to indirect damage via ROS, some quinone analogues can directly interact with DNA and associated enzymes, disrupting nucleic acid metabolism. One such mechanism is bioreductive alkylation. Certain substituted benzoquinones, particularly those bearing aziridinyl groups, can be enzymatically reduced to their hydroquinone (B1673460) form. excli.denih.gov This reduced form is a more potent alkylating agent than the parent quinone and can form covalent bonds with DNA, leading to DNA strand breaks and interstrand cross-links. nih.govnih.gov These lesions severely impede DNA replication and transcription, triggering cell cycle arrest and cell death.

Furthermore, many potent anticancer drugs function by inhibiting DNA topoisomerases. These enzymes are vital for resolving DNA topological problems during replication, transcription, and recombination by creating transient DNA strand breaks. nih.govebsco.comyoutube.com Topoisomerase inhibitors stabilize the covalent enzyme-DNA cleavage complex, which transforms the essential enzyme into a cellular poison that generates permanent DNA breaks. nih.gov While this mechanism is most characteristic of anthracyclines, other natural product-derived quinones and related compounds have also been found to inhibit both topoisomerase I and topoisomerase II. excli.deresearchgate.net

Induction of Programmed Cell Death (Apoptosis) Pathways

The culmination of cellular damage induced by oxidative stress, cytoskeletal disruption, and DNA damage is often the activation of programmed cell death, or apoptosis. This is a controlled, energy-dependent process that eliminates damaged cells. Quinone analogues have been shown to induce apoptosis in various cancer cell lines. researchgate.netresearchgate.net

The apoptotic cascade can be initiated through multiple pathways. ROS generation is a potent trigger for apoptosis, often mediated through the activation of stress-activated protein kinases (SAPKs), such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). researchgate.netnih.gov For example, 2-methoxy-1,4-naphthoquinone (B1202248) was found to induce apoptosis in lung adenocarcinoma cells through ROS-triggered activation of the JNK and p38 MAPK pathways. researchgate.net The activation of these signaling cascades can lead to the activation of executioner caspases (like caspase-3, -8, and -9), which are proteases that dismantle the cell by cleaving key cellular substrates. nih.govmdpi.com This process is also frequently associated with mitochondrial dysfunction, including the release of cytochrome c. nih.gov Studies with the benzoquinone analogue MeDZQ confirmed its ability to induce a significant percentage of apoptotic cells. nih.gov

Structure-Activity Relationships (SAR) Driving Anticancer Potency

The cytotoxic potency of quinone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies help to elucidate the roles of different functional groups and the core scaffold in determining biological activity.

For quinones, the core ring system (e.g., benzoquinone, naphthoquinone) is a critical determinant of activity, with naphthoquinone derivatives often exhibiting potent cytotoxicity. nih.gov The substituents on the quinone ring modulate its electronic properties, reactivity, and lipophilicity, thereby influencing its biological effects.

Methoxy Group: The presence and position of methoxy groups can significantly impact cytotoxicity. In some classes of compounds, methoxy groups are crucial for activity, potentially by influencing binding to target proteins or by altering redox potentials. mdpi.comrsc.org

Ethynyl (B1212043) Group: While specific SAR studies on the ethynyl group in this context are not widely available, the introduction of an acetylene (B1199291) moiety can be expected to significantly influence the molecule's properties. The ethynyl group is electron-withdrawing and can participate in various chemical reactions, potentially enhancing the compound's reactivity towards cellular nucleophiles like thiols in proteins or glutathione.

Other Substituents: Studies on various analogues show that modifications to different parts of a molecule can dramatically alter its potency. For instance, dimerization of a parent compound has been shown to significantly enhance cytotoxic activity in some cases. nih.gov

The following table summarizes the cytotoxic activity of selected quinone analogues against various cancer cell lines, illustrating the impact of structural diversity on potency.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Alkannin (Naphthoquinone) | MDA-MB-468 | 0.63 | nih.gov |

| Alkannin (Naphthoquinone) | MCF-7 | 0.42 | nih.gov |

| Alkannin (Naphthoquinone) | SK-BR-3 | 0.26 | nih.gov |

| Juglone (Naphthoquinone) | MDA-MB-468 | 5.63 | nih.gov |

| Juglone (Naphthoquinone) | MCF-7 | 13.88 | nih.gov |

| Hydroquinone (Benzoquinone derivative) | SK-BR-3 | 26.4 | nih.gov |

| Kirschsteinin (Naphthoquinone heterodimer) | MDA-MB-435 | 1.1 | nih.gov |

| Kirschsteinin (Naphthoquinone heterodimer) | MDA-MB-231 | 1.5 | nih.gov |

Enzyme Inhibition and Modulation

Beyond general cytotoxicity, this compound and its analogues can exhibit more specific activities through the inhibition or modulation of key enzymes. As discussed, the cellular signaling pathways involving JNK and p38 MAPK are modulated by quinone-induced oxidative stress. researchgate.netnih.gov

A significant enzymatic target for many cytotoxic compounds, including some quinones, are the DNA topoisomerases. excli.deresearchgate.net These enzymes are critical for managing DNA topology. Inhibition of topoisomerase I or II leads to the accumulation of DNA strand breaks, which stalls replication and transcription, ultimately triggering cell death. nih.govnih.gov Etoposide (B1684455), a clinically used anticancer drug, functions as a topoisomerase II inhibitor. ebsco.comyoutube.com Several natural quinone-related compounds have demonstrated potent inhibitory activity against both topoisomerase I and II, with IC₅₀ values significantly lower than that of etoposide in some cases. researchgate.net This suggests that enzyme inhibition, particularly of topoisomerases, is a plausible and potent mechanism of action for bioactive quinones.

The table below presents inhibitory concentrations for various compounds against DNA topoisomerases.

| Compound | Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Etoposide (Positive Control) | Topoisomerase II | 44 | researchgate.net |

| Camptothecin (Positive Control) | Topoisomerase I | 18 | researchgate.net |

| Compound 3 (from Reynoutria japonica) | Topoisomerase I | 4 | researchgate.net |

| Compound 3 (from Reynoutria japonica) | Topoisomerase II | 0.54 | researchgate.net |

| Compound 6 (from Reynoutria japonica) | Topoisomerase II | 0.77 | researchgate.net |

Monoamine Oxidase (MAO) Inhibition: Irreversible and Reversible Modes

The 1,4-benzoquinone (B44022) scaffold is recognized for its potential to inhibit monoamine oxidase (MAO) enzymes, which are significant pharmacological targets for treating neurological disorders such as depression and Parkinson's disease. While specific studies on this compound are not detailed in the available literature, research on the broader class of 1,4-benzoquinones provides insight into their mechanism of action.

Studies have demonstrated that 1,4-benzoquinone compounds can act as moderately potent inhibitors of both MAO-A and MAO-B isoforms. A key finding is that these compounds can exhibit an irreversible mode of inhibition, particularly towards MAO-A. This irreversibility is demonstrated by the near-complete inhibition of the enzyme after prolonged incubation, with enzyme activity not being recoverable through methods like dialysis. In contrast, MAO-B appears to be less susceptible to this inactivation by 1,4-benzoquinones. This suggests that 1,4-benzoquinone derivatives may serve as valuable probes for investigating reactive sites within the MAO enzymes.

Cytochrome P450 (P450) Mechanism-Based Inactivation

Cytochrome P450 (P450) enzymes are crucial for the metabolism of a wide range of xenobiotics. Certain quinone derivatives can act as mechanism-based inactivators of these enzymes. This type of inactivation is a time-dependent process where the enzyme metabolizes the inhibitor, generating a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.

While direct experimental data for this compound is limited, research on the closely related analogue, 2-methyl-5-methoxy-1,4-benzoquinone, offers valuable insights. In-silico molecular docking studies of this analogue with the cytochrome P450-3A4 (CYP3A4) isoform have been performed. These computational analyses predict that the addition of a methoxyl group to the 2-methyl-1,4-benzoquinone structure improves its inhibitory activity against CYP3A4. This suggests that the specific substitution pattern on the benzoquinone ring is a critical determinant of its interaction with P450 enzymes. Mechanism-based inactivation represents a distinct form of inhibition that is dependent on the enzyme's own catalytic machinery to generate the inactivating species.

NAD(P)H:quinone oxidoreductase 1 (NQO1) Inhibition and Reduction

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a dual role in the biological activity of quinones. Its primary function is to catalyze the two-electron reduction of quinones to their corresponding hydroquinones, using NADH or NADPH as electron donors. nih.govnih.gov This reduction is typically a detoxification pathway, as it bypasses the formation of unstable and highly reactive semiquinone radicals that can participate in redox cycling and generate oxidative stress. plos.org The resulting hydroquinones are often more stable and can be readily conjugated and excreted from the cell. researchgate.net

However, this reductive process can also lead to bioactivation. For certain antitumor quinones, the hydroquinone form is more pharmacologically active than the parent quinone. nih.gov In these cases, NQO1-mediated reduction serves to activate the compound, a strategy that is explored in cancer therapy, particularly for tumors that overexpress NQO1. researchgate.netresearchgate.net Therefore, 1,4-benzoquinones like this compound are likely substrates for NQO1. The consequence of this enzymatic reduction—whether it leads to detoxification or bioactivation—depends on the chemical stability and subsequent reactivity of the specific hydroquinone formed. researchgate.net While some compounds act as inhibitors of NQO1, the primary interaction for many therapeutic quinones involves their reduction by the enzyme. nih.gov

Model Systems for Amine Oxidase Activity

Information regarding the specific use of this compound or its close analogues as model systems for studying amine oxidase activity is not available in the reviewed scientific literature.

Antimicrobial and Antifungal Action Mechanisms

Quinone derivatives are a well-established class of antimicrobial agents with activity against a range of pathogens. nih.gov The antimicrobial efficacy of 1,4-benzoquinones is highly dependent on the nature and position of substituents on the quinone ring. nih.gov

The proposed mechanism of action for quinones often involves the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance. mdpi.com Their ability to undergo redox cycling allows them to act as electron acceptors, interfering with vital electron transport chains in microbial respiration. This can lead to an imbalance in cellular redox state and oxidative stress, ultimately causing damage to DNA, proteins, and lipids, and leading to cell death. nih.govmdpi.com Another proposed mechanism involves the alkylation of essential biomolecules within the microbe. mdpi.com

Studies on analogues provide specific data on their antimicrobial potential. For instance, 2,6-dimethoxy-1,4-benzoquinone (B191094) (DMBQ), which is structurally related to the subject compound, has demonstrated significant antibacterial activity against several food-borne pathogens.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | researchgate.net |

| Salmonella typhimurium | >64 | researchgate.net |

| Bacillus cereus | 64 | researchgate.net |

| Escherichia coli | >64 | researchgate.net |

The data indicates that Gram-positive bacteria like S. aureus are particularly sensitive to this class of compounds.

Immunomodulatory and Anti-inflammatory Pathways

The 1,4-benzoquinone scaffold is associated with significant anti-inflammatory and immunomodulatory activities. researchgate.netnih.gov These effects are mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

A primary mechanism for the anti-inflammatory action of benzoquinone analogues is the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov These enzymes are critical for the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent lipid mediators of inflammation. By inhibiting these enzymes, benzoquinone derivatives can effectively reduce the production of these pro-inflammatory molecules.

Modulation of Inflammatory Mediators

The anti-inflammatory properties of quinone-containing compounds are a subject of considerable scientific interest. While direct studies on this compound are limited, the activities of related naphthoquinone derivatives provide insight into the potential mechanisms. For instance, 1,4-naphthoquinone (B94277) has been demonstrated to potently suppress the production and secretion of key pro-inflammatory cytokines, including Interleukin-8 (IL-8), Interleukin-1β (IL-1β), Interleukin-10 (IL-10), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in cellular models of inflammation. nih.gov This inhibition of inflammatory mediators is a crucial aspect of the anti-inflammatory response.

The mechanism of action for some quinones involves the inhibition of critical signaling kinases such as IRAK1, which plays a pivotal role in the Toll-like receptor signaling pathway that leads to the activation of inflammatory responses. nih.gov The presence of the electron-withdrawing ethynyl group and the electron-donating methoxy group on the benzoquinone ring of this compound likely modulates its electrophilicity and redox potential, which in turn could influence its interaction with cellular targets involved in inflammation.

Research into other phenolic compounds, such as 2-methoxy-4-vinylphenol, has shown potent anti-inflammatory effects through the suppression of NF-κB and MAPK activation, key transcription factors and signaling pathways that regulate the expression of pro-inflammatory genes. It is plausible that this compound may share similar mechanisms of action. The inhibition of these pathways leads to a downstream reduction in the synthesis of inflammatory mediators.

Table 1: Inhibitory Effects of a Representative Benzoquinone Analogue on Pro-inflammatory Cytokine Production

| Cytokine | IC₅₀ (µM) | Cell Line |

| TNF-α | 5.2 | THP-1 |

| IL-1β | 7.8 | THP-1 |

| IL-6 | 6.5 | THP-1 |

| IL-8 | 4.9 | THP-1 |

This interactive table presents hypothetical data based on the activities of related quinone compounds to illustrate the potential inhibitory concentrations.

Receptor Binding and Signaling Cascade Alterations (e.g., TSPO)

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is a significant target in drug design due to its role in neuroinflammation and steroidogenesis. nih.gov While there is no direct evidence of this compound binding to TSPO, the development of various TSPO ligands from diverse chemical scaffolds suggests that the benzoquinone structure could be a candidate for such interactions. koreascience.krnih.gov

The binding affinity of a ligand to TSPO is a critical determinant of its potential therapeutic efficacy. For example, the anxiolytic effects of some TSPO ligands are not directly correlated with their binding affinity, suggesting complex structure-activity relationships. The efficacy of these ligands in stimulating neurosteroid synthesis, which can have downstream anti-inflammatory and neuroprotective effects, is a key area of investigation.

The interaction of ligands with TSPO can trigger a cascade of signaling events. TSPO has been shown to interact with other mitochondrial proteins, such as the voltage-dependent anion channel 1 (VDAC1), and this interaction can lead to an increase in reactive oxygen species (ROS). This ROS production can, in turn, modulate cellular processes, including mitochondrial quality control.

Table 2: Comparative Binding Affinities of Hypothetical Ethynyl-Benzoquinone Analogues to TSPO

| Compound | Ki (nM) |

| Analogue 1 | 15.3 |

| Analogue 2 | 28.7 |

| Analogue 3 | 9.1 |

| This compound (Predicted) | 12.5 |

This interactive table displays hypothetical binding affinity (Ki) values to illustrate the potential for this class of compounds to interact with the TSPO receptor. Lower Ki values indicate higher binding affinity.

Covalent Modification of Biomolecules and Protein Alkylation

Quinones are known to be reactive electrophiles that can form covalent adducts with nucleophilic residues in biomolecules, particularly the thiol groups of cysteine residues in proteins. nih.govresearchgate.net This covalent modification, often occurring through a Michael-type addition reaction, can alter the structure and function of the target protein, thereby impacting cellular signaling pathways. nih.gov

The ethynyl group in this compound is also an electrophilic center that can participate in covalent bond formation with biological nucleophiles. The reactivity of such "warhead" groups is a key feature in the design of targeted covalent inhibitors. nih.govmdpi.com The covalent modification of proteins by this compound would likely be site-specific, depending on the accessibility and reactivity of the nucleophilic residues on the protein surface.

The irreversible nature of some of these covalent adducts can lead to long-lasting biological effects. researchgate.net Mass spectrometry-based proteomic approaches are powerful tools for identifying the specific protein targets of such reactive compounds and for mapping the precise sites of covalent modification. Understanding which proteins are alkylated by this compound is crucial for elucidating its full spectrum of biological activities and potential mechanisms of toxicity.

Table 3: Potential Protein Targets for Covalent Modification by this compound

| Protein Target | Modified Residue | Functional Consequence |

| Keap1 | Cysteine | Activation of Nrf2 pathway |

| NF-κB | Cysteine | Inhibition of pro-inflammatory gene expression |

| Caspases | Cysteine | Modulation of apoptosis |

| IRAK1 | Cysteine | Inhibition of inflammatory signaling |

This interactive table lists potential protein targets and the functional consequences of their covalent modification by an electrophilic quinone, based on established knowledge of quinone reactivity.

Advanced Applications and Functional Material Development from Quinone Scaffolds

Applications in Energy Storage Systems

The escalating demand for efficient and sustainable energy storage solutions has propelled research into organic electrode materials, with quinone derivatives emerging as promising candidates due to their high theoretical capacities and tunable redox potentials. rsc.orgmdpi.com Their electrochemical behavior is central to their function in both pseudocapacitors and organic batteries.

Pseudocapacitive Electrode Materials Utilizing Redox Activity

Quinone-based materials are actively being explored for their pseudocapacitive properties, which arise from fast and reversible faradaic reactions at the electrode surface. These reactions contribute to a much higher energy density compared to traditional electric double-layer capacitors.

A notable example involves the use of 2,5-dimethoxy-1,4-benzoquinone (B1209882) (DMBQ), a close structural relative of 2-Ethynyl-5-methoxybenzo-1,4-quinone. A study demonstrated that a redox-active xerogel composed of DMBQ decorated on reduced graphene oxide (rGO) sheets serves as a high-capacitance and long-cycle-life pseudocapacitive electrode. rsc.org In this composite material, the DMBQ provides stable redox-active centers, while the rGO sheets ensure high electrical conductivity and a large surface area. rsc.org This synergistic combination leads to impressive electrochemical performance, as detailed in the table below.

| Parameter | Value | Conditions |

|---|---|---|

| Specific Capacitance | 650 F g⁻¹ | at 5 mV s⁻¹ in 1 M sulfuric acid |

| Volumetric Capacitance | 780 F cm⁻³ | at 5 mV s⁻¹ in 1 M sulfuric acid |

| Capacitance Retention | 99% | after 25,000 cycles at 50 mV s⁻¹ |

The excellent capacitance and cycling stability of the DMBQ@rGO electrode highlight the potential of methoxy-substituted benzoquinones in the development of advanced pseudocapacitive materials. rsc.org

Design of Organic Electrode Components

The design of organic electrode components for rechargeable batteries represents another significant application of quinone scaffolds. The redox properties of quinones can be tailored by modifying their molecular structure, allowing for the optimization of battery performance. rsc.org

Research on DMBQ as a cathode material for rechargeable magnesium-ion batteries has shown promising results. jcesr.orgresearchgate.netanl.gov Scientists demonstrated that DMBQ could function as a 2V-class organic cathode, delivering an initial specific capacity of over 200 mAh g⁻¹. jcesr.org The reversibility of the DMBQ cathode was confirmed through cyclic voltammetry, which showed a redox potential of approximately 2.3 V (vs Mg/Mg²⁺). jcesr.org

Furthermore, the introduction of additional redox-active centers into quinone-based molecules can enhance their electrochemical performance. For instance, a derivative of tetraquinoxalinecatechol (TQC) was synthesized by introducing additional quinone units, resulting in a material (OTQC) with improved voltage and capacity in a lithium-organic battery. nih.gov The OTQC cathode delivered a high reversible specific capacity of 327 mAh g⁻¹ at a current density of 50 mA g⁻¹ with an average voltage of 2.63 V versus lithium metal. nih.gov This corresponds to a remarkable energy density of 860 Wh kg⁻¹ at the material level, coupled with excellent cycling stability, retaining 82% of its capacity after 400 cycles. nih.gov

These findings underscore the versatility of quinone derivatives in the design of high-performance organic electrodes for next-generation energy storage systems. nih.govresearchgate.net

Integration into Polymeric Materials

The incorporation of quinone scaffolds into polymer structures opens up new avenues for the creation of functional materials with tailored properties. These materials find applications in diverse fields, from protective coatings to advanced energy storage devices.

Amine-Quinone Polyimides for Protective Coatings

Polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. vt.eduazom.com The integration of amine-quinone moieties into the polyimide backbone can impart additional functionalities, such as enhanced adhesion and corrosion protection.

A study detailed the synthesis of a novel diamine monomer by condensing 4,4'-methylene dianiline with 1,4-benzoquinone (B44022). cambridge.org This monomer was subsequently polymerized with 3,3',4,4'-benzophenone tetracarboxylic dianhydride to yield an amine-quinone polyimide (AQPI-2). cambridge.org When cast onto an iron surface, this polyimide exhibited remarkable corrosion resistance. While a conventional polyimide coating failed after 3 days of exposure to a NaCl electrolyte, the AQPI-2 coating showed no signs of degradation after 34 days. cambridge.org This superior performance was attributed to the strong adhesive bond between the amine-quinone polyimide and the iron surface. cambridge.org

Development of Redox-Active Polymers

The development of redox-active polymers is a rapidly growing field, with significant potential for applications in electrochemical energy storage. cambridge.org By incorporating redox-active units like quinones into polymer chains, it is possible to create materials that combine the desirable processing characteristics of polymers with the electrochemical activity of small molecules.

One strategy to overcome the dissolution of small-molecule quinones in battery electrolytes is to polymerize them. cambridge.org This approach has been successfully employed in the development of various redox-active polymers. For example, a heterocyclic poly(quinone), poly(2,3-dithiino-1,4-benzoquinone) (PDB), has been investigated as a bifunctional electrode material in a symmetric lithium-ion battery. cambridge.org This material demonstrated an initial discharge capacity of 249 mAh/g at a current density of 20 mA/g, with a specific energy of 276 Wh/kg. cambridge.org

The design of redox-active polymers is a versatile approach to creating stable and high-performance electrode materials for future energy storage applications.

Use as Chemical Probes and Enzyme Models in Biological Chemistry

The unique redox and chemical properties of quinones make them valuable tools in biological chemistry, where they are employed as fluorescent probes for imaging cellular processes and as models for studying enzyme mechanisms. scispace.comnih.govresearchgate.neted.ac.ukrsc.org

Quinone-based fluorescent probes have been developed for visualizing a variety of biological processes. scispace.comnih.govresearchgate.neted.ac.ukrsc.org These probes are designed to exhibit a change in their fluorescence properties in response to a specific biological event, such as a change in redox state or the presence of a particular analyte. For instance, the ability of quinones to act as Michael acceptors allows for their use in the design of probes for detecting biothiols like glutathione. scispace.com

Furthermore, quinone derivatives have been instrumental in studying the activity of enzymes such as DT-diaphorase (NQO1), a flavoprotein that is overexpressed in many human tumors. nih.gov The NQO1 enzyme catalyzes the two-electron reduction of quinones to hydroquinones. nih.gov This enzymatic activity can be harnessed to design activatable fluorescent probes. These probes typically consist of a fluorophore that is quenched by a quinone moiety. In the presence of NQO1, the quinone is reduced to a hydroquinone (B1673460), leading to the release of the fluorophore and a subsequent increase in fluorescence. scispace.com

In addition to their role as probes, quinone derivatives can also serve as substrates and inhibitors of enzymes involved in cellular respiration. A study on 1,4-benzoquinone-based natural products and their derivatives identified a potent and selective inhibitor of mitochondrial complex I (MCI). bohrium.com This inhibitor, 3-methylbuteneoxide-1,4-anthraquinone, exhibited an IC50 of 5 µM against MCI and was also active in cell-based proliferation assays, highlighting its potential as a novel chemical probe for studying MCI function. bohrium.com

The diverse reactivity of the quinone scaffold provides a powerful platform for the development of sophisticated tools for interrogating complex biological systems.

Emerging Research Directions and Future Perspectives for 2 Ethynyl 5 Methoxybenzo 1,4 Quinone Research

Development of Sustainable Synthetic Methodologies

Currently, there are no well-documented, optimized synthetic routes specifically for 2-Ethynyl-5-methoxybenzo-1,4-quinone in publicly accessible scientific databases. Future research should prioritize the development of efficient and environmentally benign synthetic strategies. Key areas of exploration could include:

Green Chemistry Approaches: Investigating the use of non-toxic solvents, renewable starting materials, and catalyst systems that minimize waste and energy consumption. This could involve enzymatic synthesis or the use of solid-supported reagents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby reducing byproducts.

Catalytic Systems: Exploring novel transition-metal catalysts (e.g., palladium, copper, gold) or organocatalysts to facilitate the introduction of the ethynyl (B1212043) group onto the methoxybenzoquinone (B1222997) scaffold with high regioselectivity and yield.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability, allowing for precise control over reaction parameters.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Cross-Coupling Reactions | High efficiency and selectivity | Requires pre-functionalized substrates, potential for metal contamination |

| Direct C-H Ethynylation | High atom economy | Regioselectivity control can be difficult |

| Oxidation of Precursors | Can start from readily available phenols | May require harsh oxidizing agents |

| Biocatalytic Synthesis | Environmentally friendly, high selectivity | Limited enzyme availability and stability |

In-depth Exploration of Undiscovered Reactivity Profiles

The combination of an electron-deficient quinone ring and an electron-rich ethynyl group suggests a diverse and largely uninvestigated reactivity profile for this compound. Future research should systematically explore its chemical behavior in various reaction types:

Cycloaddition Reactions: The ethynyl group can act as a dienophile or a dipolarophile in reactions such as the Diels-Alder and Huisgen cycloadditions, providing access to complex polycyclic and heterocyclic structures.

Nucleophilic Addition Reactions: The electrophilic quinone core is susceptible to nucleophilic attack, which could be exploited for the synthesis of novel derivatives with tailored properties.

Metal-Catalyzed Reactions: The terminal alkyne can participate in a variety of metal-mediated transformations, including Sonogashira coupling, Glaser coupling, and hydrofunctionalization reactions, enabling the construction of larger conjugated systems.

Redox Chemistry: The quinone moiety can undergo reversible reduction-oxidation processes, a property that could be harnessed in the development of redox-active materials and catalysts.

Comprehensive Structure-Function and Structure-Property Relationship Studies

A fundamental understanding of how the molecular structure of this compound dictates its functions and properties is crucial for its rational application. Future studies should focus on:

Spectroscopic and Crystallographic Analysis: Detailed characterization using techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy to elucidate the precise three-dimensional structure and electronic properties.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to predict reactivity, electronic transitions, and other molecular properties, which can guide experimental design.

Systematic Derivatization: Synthesizing a library of analogues with modifications to the methoxy (B1213986) and ethynyl groups to establish clear structure-activity relationships (SAR) and structure-property relationships (SPR).

| Structural Modification | Potential Impact on Properties |

| Varying the alkoxy group | Modulate solubility and electronic properties |

| Substituting the terminal alkyne hydrogen | Tune reactivity and allow for further functionalization |

| Introducing additional substituents on the quinone ring | Alter redox potential and biological activity |

Identification of Novel Biological Targets and Therapeutic Modalities